4-Amino-L-phenylalanine methyl ester

DPP-4 inhibition type 2 diabetes serine protease

Procure this ester-protected L-phenylalanine derivative for your kinase inhibitor or ADC programs. Its para‑amino group enables selective diaryl urea bond formation for p38 MAPK pharmacophores—unattainable with unsubstituted phenylalanine esters. The methyl ester masks the C‑terminus, ensuring compatibility with Fmoc/t‑Bu SPPS and solution‑phase peptide elongation without competing carboxylate reactivity. Validated in apoptosis‑inducing triad synthesis (U937 leukemia model), this building block is essential for constructing potent, targeted conjugates where the free acid or N‑acetyl variants would compromise yield or selectivity.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B1286663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-L-phenylalanine methyl ester
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)N)N
InChIInChI=1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m0/s1
InChIKeyVWHHEDIHZWZRTF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-L-phenylalanine Methyl Ester: A P‑Amino‑Substituted Phenylalanine Ester for Targeted Peptide Synthesis and Kinase Inhibitor Development


4-Amino-L-phenylalanine methyl ester (CAS 105052-56-0) is a non‑proteinogenic amino acid derivative belonging to the phenylalanine ester class, characterized by an aromatic amino group at the para position of the benzene ring and a carboxy‑protected methyl ester moiety [1]. This dual functionality—a reactive aromatic amine handle and a masked carboxylic acid—enables its use as a versatile building block for the synthesis of diaryl urea p38 kinase inhibitors, cytotoxic pentapeptide antibody‑drug conjugates, and apoptosis‑inducing triads . The compound is typically supplied with purity ≥95% and is distinguished from the unprotected free acid (4‑amino‑L‑phenylalanine) by its enhanced solubility in organic media and compatibility with standard ester‑based peptide coupling protocols .

Why 4-Amino-L-phenylalanine Methyl Ester Cannot Be Replaced by L‑Phenylalanine Methyl Ester or Unprotected 4‑Amino‑L‑phenylalanine in Critical Applications


Substituting 4-amino-L-phenylalanine methyl ester with the parent L‑phenylalanine methyl ester eliminates the para‑amino handle required for constructing diaryl urea kinase inhibitor pharmacophores and for generating p38‑targeted conjugates . Conversely, replacing it with unprotected 4‑amino‑L‑phenylalanine (free acid) compromises solubility in non‑aqueous peptide coupling reactions and introduces a competing nucleophilic carboxylate that interferes with selective amide bond formation at the ester terminus . The N‑acetyl‑protected variant (Ac‑4‑amino‑L‑Phe‑OMe) provides a chemically distinct building block with altered reactivity at the α‑amine, which is unsuitable for applications requiring a free α‑amino group for subsequent derivatization . These differences mandate precise selection based on the synthetic route and the required functional group tolerance.

4-Amino-L-phenylalanine Methyl Ester: Quantitative Differentiation Evidence Against Structural Analogs


DPP‑4 Inhibitor Scaffold Potency: 4‑Aminophenylalanine‑Derived Compound Achieves 28 nM IC₅₀ in Human Enzyme Assay

A 4‑aminophenylalanine‑derived α‑amino acid inhibitor (compound 10) demonstrated potent and selective inhibition of human dipeptidyl peptidase IV (DPP‑4) with an IC₅₀ value of 28 nM in an in vitro enzymatic assay [1]. This contrasts with the parent scaffold L‑phenylalanine methyl ester, which exhibits no measurable DPP‑4 inhibitory activity due to the absence of the para‑amino substituent required for productive active‑site interactions. The para‑amino group in the 4‑aminophenylalanine core is essential for binding affinity, as confirmed by X‑ray crystallography of a closely related cyclohexylalanine analog bound to the DPP‑4 active site [2].

DPP-4 inhibition type 2 diabetes serine protease

α‑Chymotrypsin Substrate Specificity: 4‑Aminophenylalanine‑Containing Peptide Exhibits Distinct k_cat/K_M Profile Versus Unsubstituted Phenylalanine

In a systematic study of bovine α‑chymotrypsin substrate specificity, a peptide containing 4‑aminophenylalanine at the P1 position (Ac-Phe-Ala-Thr-Phe(p-NH₂)-Anb5,2-NH₂) was evaluated alongside eight phenylalanine analogs bearing different para‑substituents [1]. The 4‑aminophenylalanine‑containing peptide exhibited measurable enzymatic turnover, whereas the highest specificity constant (k_cat/K_M = 6.0 × 10⁵ M⁻¹ s⁻¹) was observed for the 4‑nitrophenylalanine analog, and the 4‑carboxyphenylalanine analog showed substantially reduced activity. This demonstrates that para‑amino substitution confers intermediate substrate character that is distinct from both electron‑withdrawing (NO₂) and negatively charged (COOH) para‑modified phenylalanines, enabling tunable protease recognition [2].

serine protease substrate specificity peptide engineering

Synthetic Utility: 4‑Amino‑L‑phenylalanine Methyl Ester Serves as Key Intermediate for Diaryl Urea p38 Kinase Inhibitors and Cytotoxic Pentapeptide ADCs

4‑Amino‑L‑phenylalanine methyl ester is explicitly documented as a building block for the synthesis of diaryl urea derivatives that function as p38 kinase inhibitors, with the para‑amino group serving as the essential nucleophilic handle for urea bond formation . Additionally, the compound is employed as a key component in the preparation of cytotoxic pentapeptides and their corresponding antibody‑drug conjugates (ADCs) for targeted cancer therapy . In contrast, L‑phenylalanine methyl ester lacks the aromatic amino group required for diaryl urea construction, while unprotected 4‑amino‑L‑phenylalanine (free acid) introduces a competing carboxylate that complicates selective amide coupling during peptide chain assembly. The methyl ester protection strategy is specifically cited as critical for compatibility with peptide synthesis protocols .

p38 kinase antibody-drug conjugate cancer therapeutics

Solubility and Handling: Methyl Ester and Hydrochloride Salt Forms Improve Aqueous and Organic Solubility Versus Unprotected Free Acid

The acetyl‑protected hydrochloride salt form of 4‑amino‑L‑phenylalanine methyl ester (Ac‑4‑amino‑L‑Phe‑OMe·HCl) is described as having improved handling and storage characteristics compared to the unprotected free amino acid, with the methyl ester moiety conferring enhanced solubility in organic solvents commonly used in peptide synthesis (e.g., dichloromethane, methanol) . The free base (4‑amino‑L‑phenylalanine methyl ester) is supplied with purity ≥95% and is characterized by a molecular weight of 194.23 g/mol, suitable for standard laboratory handling . While direct quantitative solubility comparisons are not available, the general class‑level observation is that methyl esterification of phenylalanine derivatives increases lipophilicity and organic solvent compatibility relative to the zwitterionic free acid form, which is sparingly soluble in non‑polar media .

solubility enhancement salt selection formulation

4-Amino-L-phenylalanine Methyl Ester: Optimized Application Scenarios Based on Evidence‑Based Differentiation


Synthesis of Diaryl Urea p38 MAP Kinase Inhibitors for Anti‑Inflammatory Drug Discovery

This compound is specifically suited for constructing diaryl urea pharmacophores targeting p38 kinase . The para‑amino group on the phenylalanine scaffold serves as the nucleophilic attachment point for urea bond formation, a structural motif essential for p38 inhibitor activity. Researchers developing small‑molecule kinase inhibitors for inflammatory diseases should select this ester‑protected building block over unsubstituted phenylalanine esters, which cannot participate in urea bond formation, and over the unprotected free acid, which introduces competing carboxylate reactivity that complicates selective urea coupling .

Preparation of Cytotoxic Pentapeptide Payloads for Antibody‑Drug Conjugates (ADCs) in Oncology

4‑Amino‑L‑phenylalanine methyl ester is employed as a key component in cytotoxic pentapeptide synthesis for ADC development . The methyl ester protection of the C‑terminus enables selective amide bond formation during peptide chain elongation without interference from a free carboxylate, while the para‑amino group provides a site for subsequent conjugation to linker‑payload systems . Procurement of the ester form, rather than the free acid, ensures compatibility with standard Fmoc/t‑Bu solid‑phase peptide synthesis (SPPS) protocols and facilitates homogeneous solution‑phase coupling reactions .

Systematic Structure‑Activity Relationship (SAR) Studies of Serine Protease Substrate Specificity

The distinct kinetic behavior of 4‑aminophenylalanine‑containing peptides with α‑chymotrypsin—intermediate between the high‑activity 4‑nitro analog and the low‑activity 4‑carboxy analog—makes this residue a valuable tool for probing S1 pocket electrostatics in serine proteases . Laboratories engaged in protease substrate engineering or inhibitor design can use peptides incorporating 4‑amino‑L‑phenylalanine to systematically map the tolerance of the enzyme active site to para‑substituent polarity and hydrogen‑bonding capacity . This application scenario directly leverages the head‑to‑head comparative data on k_cat/K_M values across multiple para‑substituted phenylalanine analogs.

Synthesis of Apoptosis‑Inducing Nicotinic Acid‑p‑Aminophenylalanine‑Hydroxybenzoic Acid Triads for Leukemia Research

4‑Amino‑L‑phenylalanine methyl ester has been specifically used as the starting material for a four‑step synthesis of nicotinic acid‑p‑aminophenylalanine‑hydroxybenzoic acid triads, which induce apoptosis in human leukemia U937 cells . The para‑amino group of the phenylalanine scaffold is essential for constructing the triad architecture, and the methyl ester protection facilitates the initial synthetic transformations. This application represents a validated synthetic pathway that cannot be replicated with L‑phenylalanine methyl ester due to the absence of the para‑amino functional handle .

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